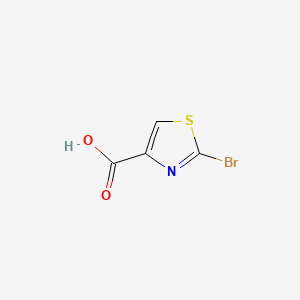
Acide 2-bromo-4-thiazolecarboxylique
Vue d'ensemble
Description
2-Bromo-4-thiazolecarboxylic acid is a useful research compound. Its molecular formula is C4H2BrNO2S and its molecular weight is 208.04 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Bromo-4-thiazolecarboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Bromo-4-thiazolecarboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-4-thiazolecarboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthèse d'agents antimicrobiens
L'acide 2-bromo-4-thiazolecarboxylique sert de précurseur dans la synthèse de divers agents antimicrobiens. Les chercheurs ont utilisé ce composé pour créer des bases de Schiff qui présentent des propriétés antibactériennes et antifongiques significatives . Ces composés ont été testés contre des souches multirésistantes, montrant des résultats prometteurs dans l'inhibition de la croissance de pathogènes comme Staphylococcus epidermidis et Pseudomonas aeruginosa .
Applications anti-corrosion
Dans le domaine de la science des matériaux, les dérivés de l'this compound, tels que l'éthyl-2-bromothiazole-4-carboxylate, ont été étudiés comme inhibiteurs de corrosion pour les métaux en milieux acides . Cette application est cruciale pour prolonger la durée de vie des composants métalliques dans les environnements industriels.
Recherche sur le cancer
Les dérivés du composé sont utilisés dans la recherche sur le cancer pour synthétiser des molécules ayant des propriétés cytotoxiques contre les lignées cellulaires cancéreuses. Par exemple, le 2-amino-4-(4-chlorophényl)-6-(4-phénylthiazol-2-yl)-4H-pyran-3,5-dicarbonitrile, synthétisé à partir d'un dérivé de l'this compound, a montré une cytotoxicité maximale parmi les composés testés .
Bloc de construction de synthèse organique
En tant que bloc de construction hétérocyclique, l'this compound est utilisé en synthèse chimique pour construire des molécules organiques complexes. Il est particulièrement précieux dans la synthèse de dérivés de thiazole, qui sont présents dans divers produits pharmaceutiques .
Études d'amarrage moléculaire
En chimie computationnelle, les dérivés de l'this compound sont utilisés pour des études d'amarrage moléculaire afin de prédire l'interaction entre les médicaments et les cibles biologiques. Ces études aident à comprendre les affinités de liaison et l'efficacité potentielle de nouveaux agents thérapeutiques .
Voies de la chimie verte
Le composé est impliqué dans des voies de chimie verte pour la construction de molécules complexes telles que les aryl-1,8-naphthyridines. Ces voies mettent l'accent sur les réactions respectueuses de l'environnement, qui se produisent souvent à température ambiante et utilisent des catalyseurs moins nocifs .
Safety and Hazards
When handling 2-Bromo-4-thiazolecarboxylic acid, it is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Personal protective equipment should be used, including chemical impermeable gloves. Adequate ventilation should be ensured, all sources of ignition should be removed, and personnel should be evacuated to safe areas .
Propriétés
IUPAC Name |
2-bromo-1,3-thiazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2BrNO2S/c5-4-6-2(1-9-4)3(7)8/h1H,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEGREHRAUWCAHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(S1)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20376810 | |
| Record name | 2-Bromo-4-thiazolecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20376810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5198-88-9 | |
| Record name | 2-Bromo-4-thiazolecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20376810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-1,3-thiazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details






Synthesis routes and methods V
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-Chloro-1-methyl-3-{[(4-methylphenyl)sulfanyl]-methyl}-1H-pyrazole-4-carbaldehyde](/img/structure/B1272419.png)
![4-[(2-Chloro-1,3-thiazol-5-yl)methoxy]benzaldehyde](/img/structure/B1272423.png)

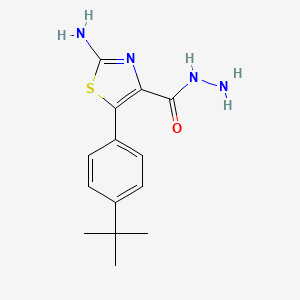

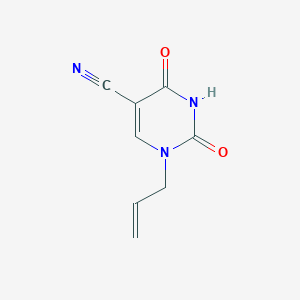

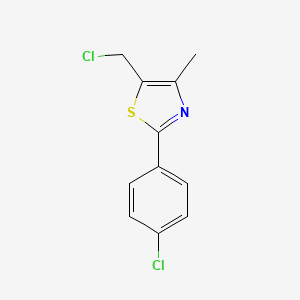
![2-{[(Benzyloxy)carbonyl]amino}-2-(4-chlorophenyl)acetic acid](/img/structure/B1272441.png)

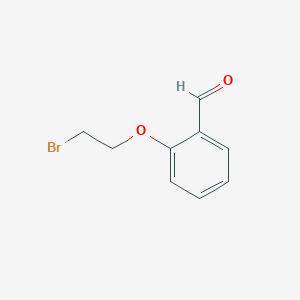
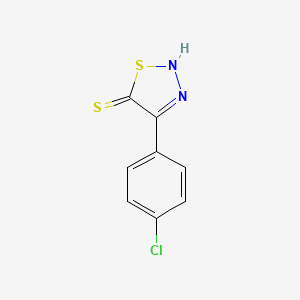
![{2-[(4-Bromophenyl)sulfanyl]-3-pyridinyl}methanol](/img/structure/B1272451.png)
![{2-[(2-Chlorophenyl)sulfanyl]-3-pyridinyl}methanol](/img/structure/B1272452.png)
